1,3-dihydroxypropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

26776-70-5; 62147-49-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.156 |

IUPAC Name |

1,3-dihydroxypropan-2-one |

InChI |

InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*4-5H,1-2H2 |

InChI Key |

PMPCKZKSXGAMHM-UHFFFAOYSA-N |

SMILES |

C(C(=O)CO)O.C(C(=O)CO)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-dihydroxypropan-2-one (Dihydroxyacetone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dihydroxypropan-2-one, commonly known as dihydroxyacetone (DHA), is the simplest ketotriose, a three-carbon sugar.[1] It is a white, hygroscopic crystalline powder with a characteristic sweet, cooling taste.[2] While it is an intermediate in carbohydrate metabolism in many organisms, it has garnered significant attention in the cosmetic and pharmaceutical industries. In cosmetics, it is the primary active ingredient in sunless tanning products.[3][4] Its utility stems from its ability to react with amino acids in the stratum corneum of the skin to produce brown pigments called melanoidins, a process known as the Maillard reaction.[1][5] In the context of drug development, its metabolic roles and potential toxicities are areas of active research.[6][7][8] This guide provides a comprehensive overview of the core properties of DHA, detailed experimental protocols for its analysis, and an exploration of its biological significance and safety profile.

Chemical and Physical Properties

DHA is a highly soluble and reactive molecule. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [9] |

| Molecular Weight | 90.08 g/mol | [9] |

| Appearance | White crystalline powder | [2] |

| Odor | Characteristic | [2] |

| Taste | Sweet, cooling | [2] |

| Melting Point | 89-91 °C | [9] |

| Solubility | Very soluble in water; soluble in alcohol | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (in D₂O) | δ 4.40 ppm (s) | [10][11] |

| ¹³C NMR (in D₂O) | δ 214.81 ppm (C=O), δ 67.56 ppm (CH₂OH) | [10] |

| UV Absorption (in Acetonitrile/Water) | λmax at 271 nm | [12] |

| Mass Spectrometry (Electron Ionization) | Major peaks at m/z 31, 43, 60, 90 | [13] |

Biological Role and Signaling Pathways

Metabolism

The phosphorylated form of DHA, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[14][15] DHA can be converted to DHAP by triose kinase.[14] In microorganisms like Escherichia coli, DHA can be assimilated through several pathways, including the dihydroxyacetone kinase (DAK) pathway, the glycerol (B35011) (GLD) pathway, and the fructose-6-phosphate (B1210287) (FSA) pathway.[16]

References

- 1. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

- 2. Dihydroxyacetone: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nursing.ceconnection.com [nursing.ceconnection.com]

- 8. Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 10. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. academic.oup.com [academic.oup.com]

- 13. Dihydroxyacetone [webbook.nist.gov]

- 14. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells | PLOS One [journals.plos.org]

- 15. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Isomers of Dihydroxyacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydroxyacetone (DHA)

Dihydroxyacetone (DHA), also known as glycerone, is the simplest ketotriose, a three-carbon sugar with the chemical formula C₃H₆O₃.[1][2] It is a white, hygroscopic crystalline powder with a characteristic sweet and cooling taste.[1][2][3] While it functions as an intermediate in carbohydrate metabolism in various organisms, its most prominent commercial application is as the active ingredient in sunless tanning products.[1][2][4] This effect is achieved through the Maillard reaction, where DHA reacts with amino acids in the stratum corneum of the skin to produce brown-colored polymers called melanoidins, which mimic a natural tan.[1][5] Its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in the glycolysis metabolic pathway.[3][6]

Chemical Structure and Isomeric Forms

The chemical behavior, reactivity, and stability of DHA are significantly influenced by its existence in multiple, interconverting isomeric forms.[1]

The Monomeric Form

In solution, dihydroxyacetone exists as a monomer with the IUPAC name 1,3-dihydroxypropan-2-one.[2] It is the simplest of all ketoses.[3] A critical feature of the DHA monomer is its lack of a chiral center, meaning it is achiral and does not have stereoisomers.[4][7][8]

The Dimeric Form

In its solid, crystalline state, DHA predominantly exists as a cyclic dimer: 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1][3] When dissolved in an aqueous solution, this dimer slowly dissociates to release the active monomeric form.[1][3] This equilibrium is crucial for its application in cosmetic formulations. The monomer is highly soluble in water, ethanol (B145695), and ether.[2][9]

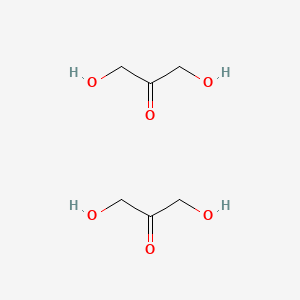

Caption: Equilibrium between DHA dimer and monomer forms.

Isomers of Dihydroxyacetone

While DHA itself is achiral, it is part of a complex isomeric landscape involving constitutional isomers and tautomers.

Constitutional Isomerism: Glyceraldehyde

Dihydroxyacetone and glyceraldehyde are constitutional isomers, sharing the same molecular formula (C₃H₆O₃) but differing in the connectivity of their atoms.[10][11] DHA is a ketose, possessing a ketone functional group on the central carbon, while glyceraldehyde is an aldose, featuring an aldehyde group.[11][12] Unlike the achiral DHA, glyceraldehyde has a chiral center at the second carbon and thus exists as two stereoisomers (enantiomers): D-glyceraldehyde and L-glyceraldehyde.[8][11]

Tautomerism: Keto-Enol Interconversion

In solution, particularly under the influence of acid or base catalysts, dihydroxyacetone can undergo tautomerization to form glyceraldehyde.[1][12] This transformation proceeds through a common enediol intermediate.[12][13] This keto-enol tautomerism is a fundamental property of monosaccharides and is crucial to the chemical reactivity of DHA.[13][14]

Caption: Tautomerization of DHA to glyceraldehyde via an enediol.

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical properties of dihydroxyacetone.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Glycerone, Triulose | [2][7] |

| CAS Number | 96-26-4 | [2] |

| Molecular Formula | C₃H₆O₃ | [2][3] |

| Molecular Weight | 90.08 g/mol | [2][3] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 89-91 °C | [3][15] |

| Water Solubility | >250 g/L (20 °C) | [15][16] |

| logP | -1.95 | [2] |

| pH Stability | Stable at pH 4-6 | [3][16] |

Spectroscopic Data (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of DHA.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | D₂O, pH 7.4 | 4.40 (s, 4H) | [2] |

| ¹³C NMR | D₂O, pH 7.4 | 214.81 (C=O), 67.56 (CH₂OH) | [2] |

| ¹H NMR | H₂O/D₂O | 4.41 (s, 4H; ketone), 3.57 (s, 4H, hydrate) | [17] |

| ¹³C NMR | H₂O/D₂O | 212.0 (C=O, ketone), 64.8 (CH₂OH, ketone) | [17] |

Metabolic Pathway Involvement

In biological systems, dihydroxyacetone plays a crucial role in glycolysis in its phosphorylated form, dihydroxyacetone phosphate (DHAP).[6] The enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two three-carbon isomers: DHAP and glyceraldehyde-3-phosphate (G3P).[12] DHAP is then rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase, allowing it to proceed through the remainder of the glycolytic pathway.[6][12]

Caption: Role of DHAP in the glycolytic pathway.

Experimental Protocols

Protocol 1: Synthesis of Dihydroxyacetone from Glycerol (B35011) via Catalytic Oxidation

This protocol describes the synthesis of DHA through the selective oxidation of glycerol using a platinum-bismuth catalyst on a carbon support (Pt-Bi/C).

A. Catalyst Synthesis (Sequential Impregnation Method) [18]

-

Support Preparation: Use activated carbon (e.g., Norit Darco 20-40 mesh) as the support material.

-

Platinum Impregnation: Prepare an aqueous solution of a platinum precursor, such as H₂PtCl₆. Add the activated carbon to this solution and stir continuously to ensure uniform impregnation.

-

Bismuth Impregnation: Following platinum impregnation, add an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O) to the slurry. Continue stirring to facilitate the deposition of bismuth.

-

Reduction: Reduce the metal precursors to their metallic state using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).

-

Washing and Drying: Thoroughly wash the catalyst with deionized water to remove residual ions, then dry it in an oven. The final catalyst should have a composition of approximately 3 wt% Pt and 0.6 wt% Bi.[18]

B. Glycerol Oxidation Reaction [18]

-

Reactor Setup: Perform the reaction in a semi-batch reactor.

-

Reaction Mixture: Prepare an aqueous solution of glycerol.

-

Catalyst Addition: Introduce the synthesized Pt-Bi/C catalyst into the glycerol solution.

-

Reaction Conditions: Heat the reactor to 80°C and pressurize with oxygen to 30 psig. Adjust the initial pH of the reaction mixture to 2.

-

Monitoring and Termination: Monitor the reaction progress by taking periodic samples and analyzing for DHA concentration using HPLC. Once the desired conversion is achieved, terminate the reaction.

-

Purification: Separate the catalyst from the reaction mixture by filtration. Purify the resulting DHA solution through recrystallization from ethanol or an ethanol/water mixture.[19]

Protocol 2: Analysis of DHA Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for determining the purity of a DHA sample.

-

Instrumentation: A standard HPLC system equipped with a refractive index (RI) or UV detector.

-

Column: A column suitable for carbohydrate analysis, such as a Lichrospher 5–NH₂ column or equivalent.[19]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 90:10, v/v).[19]

-

Standard Preparation: Prepare a series of DHA standards of known concentrations in the mobile phase to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the purified DHA sample in the mobile phase to a concentration that falls within the linear range of the standards.[19]

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.[19]

General Experimental Workflow

The analysis of DHA often involves synthesis, purification, and characterization to ensure identity and purity.

Caption: General workflow for DHA synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. specialchem.com [specialchem.com]

- 6. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DIHYDROXYACETONE - Ataman Kimya [atamanchemicals.com]

- 10. Biochemistry Glossary: Constitutional Isomers | ditki medical & biological sciences [ditki.com]

- 11. CHEM 245 - Carbohydrates [guweb2.gonzaga.edu]

- 12. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tautomer Structures in Ketose-Aldose Transformation of 1,3-Dihydroxyacetone Studied by Infrared Electroabsorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroxyacetone (C3H6O3), Certified Reference Material at Best Price [nacchemical.com]

- 16. 1,3-Dihydroxyacetone CAS#: 96-26-4 [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Dihydroxyacetone in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the role of dihydroxyacetone and its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), within the glycolytic pathway. DHAP is a pivotal metabolic intermediate, positioned at the crossroads of carbohydrate and lipid metabolism.[1] This document outlines its formation, conversion, the kinetics of associated enzymes, and its emerging role in cellular signaling, offering valuable insights for research and therapeutic development.

Core Role of DHAP in Glycolysis: Formation and Isomerization

Dihydroxyacetone phosphate (DHAP) is a key three-carbon intermediate in the preparatory phase of glycolysis.[1][2] It is formed, along with glyceraldehyde 3-phosphate (G3P), from the cleavage of the six-carbon molecule fructose (B13574) 1,6-bisphosphate.[3][4] This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740) (EC 4.1.2.13).[1]

The glycolytic pathway can only directly catabolize G3P in its subsequent energy-yielding steps. To ensure that the carbon atoms from DHAP are not lost, the enzyme triosephosphate isomerase (TPI or TIM, EC 5.3.1.1) catalyzes the rapid and reversible interconversion of DHAP to G3P.[1][5][6] This isomerization is critical for maximizing the ATP yield from a single molecule of glucose, as it allows both three-carbon units to proceed through the payoff phase.[1] While the equilibrium of this reaction favors DHAP, the continuous consumption of G3P in the next glycolytic step drives the conversion forward.[1][5]

// Nodes F6P [label="Fructose 6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F16BP [label="Fructose 1,6-Bisphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; G3P [label="Glyceraldehyde\n3-Phosphate (G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payoff [label="Glycolytic Payoff Phase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges F6P -> F16BP [label="Phosphofructokinase-1\n(PFK-1)", color="#5F6368"]; F16BP -> DHAP [label="Aldolase", color="#EA4335"]; F16BP -> G3P [label="Aldolase", color="#EA4335"]; DHAP -> G3P [label="Triosephosphate\nIsomerase (TPI)", dir=both, color="#34A853"]; G3P -> Payoff [label="Glyceraldehyde-3-Phosphate\nDehydrogenase", color="#5F6368"]; } caption: Central role of DHAP in the glycolytic pathway.

Entry of Exogenous Dihydroxyacetone and Glycerol (B35011)

Beyond its role as a glycolytic intermediate, DHAP serves as an entry point for other metabolites. Exogenous dihydroxyacetone can be phosphorylated by a kinase to form DHAP, thereby entering the glycolytic pathway. More significantly, DHAP is the product of the dehydrogenation of L-glycerol-3-phosphate, which is derived from the breakdown of triglycerides.[3] This reaction, catalyzed by glycerol-3-phosphate dehydrogenase , connects lipid metabolism to glycolysis.[3][4] Conversely, DHAP can be reduced to L-glycerol-3-phosphate, providing the glycerol backbone for the synthesis of new triglycerides in adipose tissue.[3][4]

// Nodes Triglycerides [label="Triglycerides", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol3P [label="L-Glycerol-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis\n(via G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHA [label="Dihydroxyacetone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Triglycerides -> Glycerol [label="Lipolysis", color="#5F6368"]; Glycerol -> Glycerol3P [label="Glycerol Kinase", color="#5F6368"]; Glycerol3P -> DHAP [label="Glycerol-3-Phosphate\nDehydrogenase", dir=both, color="#EA4335"]; DHA -> DHAP [label="Triokinase / DHA Kinase", color="#5F6368"]; DHAP -> Glycolysis [label="Triosephosphate\nIsomerase", color="#34A853"]; } caption: Entry points of glycerol and dihydroxyacetone into glycolysis via DHAP.

Quantitative Data

The enzymes responsible for the formation and isomerization of DHAP are highly efficient. Triosephosphate isomerase, in particular, is often cited as a "kinetically perfect enzyme," meaning its rate is limited primarily by the diffusion of its substrate.[7]

Table 1: Kinetic Parameters of Triosephosphate Isomerase (TPI)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|

| Chicken Muscle | D-Glyceraldehyde 3-Phosphate | 0.47 | 4270 | 9.1 x 106 | [8] |

| Chicken Muscle | Dihydroxyacetone Phosphate | 0.97 | 432 | 4.5 x 105 | [8] |

| Drosophila (WT) | D-Glyceraldehyde 3-Phosphate | 1.15 ± 0.13 | 5610 ± 200 | 4.9 x 106 |[9] |

Table 2: Thermodynamic Data for DHAP-Related Reactions in Glycolysis

| Reaction | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|

| Fructose 1,6-bisphosphate ⇌ DHAP + G3P | Aldolase | +23.8 | < 0 |

| DHAP ⇌ G3P | Triosephosphate Isomerase | +7.5 | ≈ 0 |

ΔG°' represents the standard transformed free energy change, while ΔG represents the actual free energy change under typical cellular conditions. The positive ΔG°' of the aldolase reaction is overcome by the rapid consumption of the products in subsequent reactions.[10]

Experimental Protocols

Protocol: Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity

This protocol describes a coupled enzyme assay to determine TPI activity by monitoring the consumption of NADH. TPI converts DHAP to G3P, which is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing NAD+ to NADH. However, since the equilibrium favors DHAP, the reaction is typically measured in the reverse direction (G3P to DHAP). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to TPI activity.

A. Reagent Preparation:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 10 mM EDTA.

-

NADH Solution: 5 mM NADH in Assay Buffer. Store protected from light.

-

Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GPDH), ~1000 U/mL.

-

Substrate: 20 mM D-Glyceraldehyde 3-phosphate (G3P). Prepare fresh.

-

Sample: Purified enzyme or cell/tissue lysate prepared in ice-cold assay buffer.[11][12]

B. Assay Procedure:

-

In a 96-well plate or cuvette, prepare a reaction mix for each sample.[11]

-

Reaction Mix (per well):

-

80 µL Assay Buffer

-

10 µL NADH Solution

-

5 µL GPDH

-

5 µL Sample (e.g., diluted lysate)

-

-

Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous DHAP or G3P.

-

Initiate the reaction by adding 10 µL of the G3P substrate.

-

Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 5-10 minutes.[9][12]

C. Data Analysis:

-

Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law (ε of NADH = 6220 M-1cm-1).

// Nodes start [label="Start: Prepare Reagents\n(Buffer, NADH, GPDH, G3P)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Prepare Reaction Mix\n(Buffer, NADH, GPDH, Sample)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Pre-incubate 5 min at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_sub [label="Initiate Reaction:\nAdd G3P Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance at 340 nm\n(Kinetic Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Rate (ΔA/min)\nand Determine Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> mix [color="#5F6368"]; mix -> incubate [color="#5F6368"]; incubate -> add_sub [color="#5F6368"]; add_sub -> measure [color="#5F6368"]; measure -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; } caption: Workflow for the TPI coupled enzyme activity assay.

DHAP as a Signaling Molecule

Recent research has uncovered a role for DHAP beyond its metabolic function. It has been identified as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[1] Studies have shown that the synthesis of DHAP is sufficient to activate mTORC1, even in the absence of glucose.[1] This mechanism provides a direct link between glycolytic flux and the regulation of cell growth and proliferation, independent of cellular ATP levels.[1] This positions the enzymes that regulate DHAP levels, such as aldolase and TPI, as potential targets in diseases characterized by dysregulated cell growth, such as cancer.

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="DHAP", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> Glycolysis [color="#5F6368"]; Glycolysis -> DHAP [label="Fructose-1,6-bisphosphate\n(via Aldolase)", color="#5F6368"]; DHAP -> mTORC1 [label="Activates", color="#4285F4", style=dashed, arrowhead=normal]; mTORC1 -> Growth [label="Promotes", color="#4285F4"]; } caption: DHAP acts as a key signal of glucose availability to activate mTORC1.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 4. Dihydroxyacetone_phosphate [bionity.com]

- 5. quora.com [quora.com]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. Specificity and kinetics of triose phosphate isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

The Central Role of Dihydroxyacetone Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate strategically positioned at the crossroads of central carbon metabolism. This technical guide provides an in-depth exploration of the multifaceted biological roles of DHAP, designed for researchers, scientists, and drug development professionals. We delve into its critical functions in glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis. Furthermore, this guide illuminates its emerging role as a signaling molecule, particularly in the mTORC1 pathway, linking cellular energy status to growth and proliferation. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate a deeper understanding of DHAP's metabolic significance and to support future research and therapeutic development.

Introduction

Dihydroxyacetone phosphate (DHAP) is a three-carbon ketose phosphate that serves as a crucial metabolic intermediate.[1] It is primarily formed from the cleavage of fructose-1,6-bisphosphate in the glycolytic pathway.[1] Its central position allows it to be channeled into various metabolic fates, highlighting its importance in maintaining cellular homeostasis.[1][2] This guide will explore the canonical and non-canonical roles of DHAP, providing a detailed technical overview for the scientific community.

Core Metabolic Functions of DHAP

DHAP is a central hub in metabolism, participating in several key pathways that govern energy production, biosynthesis, and redox balance.[1]

Glycolysis and Gluconeogenesis

In the glycolytic pathway, DHAP and glyceraldehyde-3-phosphate (G3P) are produced from the breakdown of fructose (B13574) 1,6-bisphosphate.[2][3] DHAP is rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase (TPI).[3][4][5] This isomerization ensures that both three-carbon units from glucose can proceed through the energy-yielding phase of glycolysis.[3][4] Conversely, during periods of fasting or low glucose, DHAP is a key intermediate in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors.[6][7]

Diagram: DHAP in Glycolysis and Gluconeogenesis

Caption: Interconversion of DHAP and G3P in glycolysis and gluconeogenesis.

Lipid Biosynthesis

DHAP is a direct precursor for the glycerol (B35011) backbone of glycerolipids, including triglycerides and phospholipids.[1][6] The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate.[1][2] This reaction is a critical link between carbohydrate and lipid metabolism.[1] In adipose tissue, this pathway is essential for the synthesis and storage of triglycerides.[2] DHAP also plays a role in the biosynthesis of ether lipids through the formation of acyl-DHAP.[1][8] The acyl dihydroxyacetone phosphate pathway is an alternative route for glycerolipid synthesis.[9][10][11]

Diagram: DHAP in Lipid Synthesis

Caption: DHAP as a precursor for glycerolipid and ether lipid synthesis.

Pentose Phosphate Pathway (PPP)

DHAP, along with G3P, can be utilized by the non-oxidative branch of the pentose phosphate pathway (PPP).[1][12] The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis through DHAP and G3P.[1] This connection allows the cell to adapt the output of the PPP, which is crucial for producing NADPH and precursors for nucleotide synthesis, to its specific metabolic needs.[1][13]

Diagram: DHAP Connection to the Pentose Phosphate Pathway

Caption: DHAP's role in linking glycolysis with the pentose phosphate pathway.

Glycerol Phosphate Shuttle

The glycerol-3-phosphate shuttle is a mechanism to transport reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation, particularly in skeletal muscle and the brain.[14][15][16] Cytoplasmic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.[14][16] Glycerol-3-phosphate then enters the mitochondrial intermembrane space and is re-oxidized to DHAP by a mitochondrial glycerol-3-phosphate dehydrogenase, which in turn reduces FAD to FADH2.[14][15]

Diagram: Glycerol Phosphate Shuttle

Caption: The glycerol phosphate shuttle for transporting NADH reducing equivalents.

DHAP as a Signaling Molecule

Recent research has identified DHAP as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[7][17] This sensing mechanism ensures that anabolic processes, such as lipid synthesis, are activated only when sufficient metabolic precursors are available.[17] The levels of DHAP and G3P show a more significant fold-change between low and high glucose conditions than other glycolytic intermediates, making them suitable indicators of glucose availability.[17]

Diagram: DHAP Signaling to mTORC1

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. people.reed.edu [people.reed.edu]

- 5. quora.com [quora.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. The glycosomal alkyl-dihydroxyacetonephosphate synthase TbADS is essential for the synthesis of ether glycerophospholipids in procyclic trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The acyl dihydroxyacetone phosphate pathway enzymes for glycerolipid biosynthesis are present in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for lipid synthesis by the dihydroxyacetone phosphate pathway in rabbit lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 15. aklectures.com [aklectures.com]

- 16. Glycerol phosphate shuttle [dl1.en-us.nina.az]

- 17. Dihydroxyacetone phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of 1,3-Dihydroxypropan-2-one: From Metabolic Intermediate to Cosmetic Staple

An In-depth Technical Guide on the Discovery and History of Dihydroxyacetone (DHA)

Abstract

1,3-dihydroxypropan-2-one, commonly known as dihydroxyacetone (DHA), is a simple three-carbon sugar that has carved a unique niche in the cosmetic industry as the active ingredient in sunless tanning products. Its path from a metabolic intermediate and an experimental therapeutic to a widely used cosmetic ingredient is a testament to serendipitous scientific observation and subsequent rigorous investigation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to DHA, tailored for researchers, scientists, and drug development professionals. We will delve into the pivotal moments of its discovery, the elucidation of its mechanism of action, and the evolution of its production and analytical methods.

Discovery and Historical Milestones

The history of dihydroxyacetone is marked by a series of fortuitous observations that unveiled its unique skin-coloring property.

Early Observations (1920s)

The first noted instance of DHA's skin-browning effect occurred in the 1920s. German scientists, utilizing DHA in the X-ray process, observed that accidental spills on the skin resulted in the appearance of brown patches after a few hours.[1][2][3] However, at the time, this phenomenon was not pursued for cosmetic applications. During this period, DHA was also being investigated as a potential glucose substitute and artificial sweetener for diabetic patients.[2][4]

The Pivotal Wittgenstein Studies (1950s)

The defining moment in the history of DHA came in the 1950s through the research of Dr. Eva Wittgenstein at the University of Cincinnati Children's Hospital.[2][5][6] Dr. Wittgenstein was administering large oral doses of DHA to children with glycogen (B147801) storage disease, a rare genetic disorder affecting glycogen metabolism.[7][8] Healthcare workers and Dr. Wittgenstein herself noticed that when the children would spit up or spill the DHA solution onto their skin, brown spots would appear.[7][9]

Intrigued by this consistent observation, Dr. Wittgenstein conducted further experiments by applying DHA solutions to her own skin.[2][6][9] She was able to consistently reproduce the pigmentation effect and astutely noted that the coloration was confined to the stratum corneum, the outermost layer of dead skin cells, and did not penetrate deeper.[2][6][9] This crucial finding laid the scientific foundation for the topical application of DHA as a skin-coloring agent.[2] Her work suggested that the reaction was with the free amino groups in skin proteins, particularly the guanido group of arginine.[10][11]

Commercialization and Regulatory Approval (1960s-Present)

The first commercial sunless tanning lotion containing DHA, "Quick Tan" or "QT" by Coppertone, was introduced in the 1960s.[1] However, these early formulations often produced an unnatural orange hue and streaking, which limited their popularity.[1] In the 1970s, the U.S. Food and Drug Administration (FDA) permanently listed DHA as an approved cosmetic ingredient.[1] Subsequent refinements in the manufacturing process and formulation improvements in the 1980s led to products that produced a more natural-looking tan, spurring a resurgence in the popularity of sunless tanning as a safer alternative to UV radiation exposure.[1] Today, DHA is the only FDA-approved active ingredient for sunless tanning.[4]

Physicochemical Properties of Dihydroxyacetone

DHA is a white, crystalline, hygroscopic powder.[3] It is the simplest of all ketoses and, lacking a chiral center, is optically inactive.[6] In its solid form, it primarily exists as a dimer which slowly dissolves in water and converts to the active monomeric form.[3]

| Property | Value |

| IUPAC Name | This compound |

| Other Names | Dihydroxyacetone, DHA, Glycerone |

| CAS Number | 96-26-4 |

| Molecular Formula | C₃H₆O₃ |

| Molar Mass | 90.08 g/mol |

| Melting Point | 75-80 °C |

| Appearance | White crystalline powder |

| Solubility in Water | >250 g/L (20 °C) |

| logP (Octanol/Water) | -1.95 at 20°C |

Mechanism of Action: The Maillard Reaction

The skin-browning effect of DHA is not a dye or a stain but a chemical reaction known as the Maillard reaction.[2][12] This non-enzymatic browning reaction occurs between the carbonyl group of DHA and the free amino groups of amino acids found in the keratin (B1170402) proteins of the stratum corneum.[9][13] The primary products of this reaction are brown, polymeric compounds called melanoidins, which impart the temporary tan color to the skin.[13] The color typically develops within a few hours of application and lasts for several days, fading as the dead skin cells of the stratum corneum are naturally exfoliated.[13]

Key Experimental Protocols

This section details the methodologies for the synthesis, analysis, and evaluation of dihydroxyacetone.

Synthesis of this compound

One of the early methods for preparing DHA was the mild oxidation of glycerol (B35011).[3]

Objective: To synthesize this compound from glycerol.

Materials:

-

Glycerol

-

Hydrogen peroxide (H₂O₂)

-

Ferrous salt (e.g., FeSO₄) as a catalyst

-

Reaction vessel

-

Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

Prepare a solution of glycerol in a suitable solvent (e.g., water).

-

Add a catalytic amount of a ferrous salt to the glycerol solution.

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction and purify the dihydroxyacetone from the reaction mixture. This can be achieved through crystallization or column chromatography.

The primary industrial method for DHA production is the microbial fermentation of glycerol by bacteria, most notably Gluconobacter oxydans.[14][15][16]

Objective: To produce this compound from glycerol using Gluconobacter oxydans.

Materials:

-

Gluconobacter oxydans culture

-

Fermentation medium (e.g., containing glycerol, yeast extract, peptone, and mineral salts)

-

Fermenter with controls for temperature, pH, and aeration

-

Centrifuge

-

Purification system

Procedure:

-

Inoculum Preparation: Cultivate a seed culture of Gluconobacter oxydans in a suitable growth medium.

-

Fermentation: Inoculate the production fermentation medium containing glycerol with the seed culture. The typical fermentation medium consists of (g/L): yeast extract 5, glycerol 2.5, mannitol (B672) 22.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, MgSO₄·7H₂O 0.1, and CaCO₃ 2.0, with a pH of 5.0.[7]

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0-6.0) with vigorous aeration and agitation.[14][16]

-

Monitoring: Monitor the consumption of glycerol and the production of DHA throughout the fermentation process using analytical techniques such as HPLC.

-

Harvesting and Purification: Once the maximum DHA concentration is reached, harvest the fermentation broth. Separate the bacterial cells from the broth by centrifugation or filtration. Purify the DHA from the supernatant using methods like crystallization, ion-exchange chromatography, or solvent extraction.

Analytical Methodology: HPLC Analysis of Dihydroxyacetone in Cosmetic Formulations

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of DHA in cosmetic products.[17][18]

Objective: To determine the concentration of DHA in a cosmetic cream.

Materials:

-

Cosmetic cream sample containing DHA

-

DHA analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system equipped with a UV detector and an amino-bonded silica (B1680970) column (e.g., Lichrospher 5–NH2).[17]

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of the DHA standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a portion of the cosmetic cream and disperse it in a known volume of a suitable solvent (e.g., water or the mobile phase) to extract the DHA. Filter the sample extract through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the DHA standards against their concentrations. Determine the concentration of DHA in the sample by comparing its peak area to the calibration curve.

In Vitro Model for Maillard Reaction Demonstration

This protocol provides a simplified model to demonstrate the Maillard reaction between DHA and amino acids.

Objective: To visually demonstrate the browning reaction between DHA and amino acids.

Materials:

-

Dihydroxyacetone (DHA)

-

Amino acids (e.g., glycine, arginine, lysine)

-

Buffer solution (pH 5.5, to mimic skin surface pH)

-

Test tubes or microplate

-

Incubator or water bath (set to 37°C)

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Prepare solutions of DHA and each amino acid in the buffer solution. A typical concentration would be around 0.1 M for each.

-

In separate test tubes, mix the DHA solution with each of the amino acid solutions. Include a control tube with only DHA in the buffer and another with only the amino acid in the buffer.

-

Incubate the tubes at 37°C for several hours to days.

-

Observe the color change in the tubes over time. The tubes containing both DHA and an amino acid should develop a brown color, indicative of the Maillard reaction.

-

(Optional) For a quantitative analysis, measure the absorbance of the solutions at various time points using a spectrophotometer at a wavelength in the brown-yellow range (e.g., 420 nm).

Conclusion

The journey of this compound from a laboratory curiosity to a cornerstone of the cosmetic industry is a compelling example of how serendipitous scientific observations, when followed by rigorous investigation, can lead to significant commercial applications. Initially noted for its skin-coloring properties in the 1920s and firmly established by the work of Dr. Eva Wittgenstein in the 1950s, DHA's ability to induce a temporary tan via the Maillard reaction has made it a popular and safe alternative to sun exposure. The development of robust industrial production methods, such as microbial fermentation, and precise analytical techniques, like HPLC, have further solidified its place in the market. For researchers, scientists, and drug development professionals, the story of DHA serves as an inspiration and a reminder of the unexpected paths that scientific discovery can take.

References

- 1. us.jergens.com [us.jergens.com]

- 2. benchchem.com [benchchem.com]

- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. thebabyhistorian.com [thebabyhistorian.com]

- 6. Dihydroxyacetone [bionity.com]

- 7. Who Invented The Sunless Spray Tan? — Urban Rose Beauty London [urbanrosebeauty.com]

- 8. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical & Engineering News: WHAT'S THAT STUFF? - Self-Tanners [pubsapp.acs.org]

- 10. Staining of skin with dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Staining of Skin with Dihydroxyacetone | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

- 14. jseb.jp [jseb.jp]

- 15. e-ijep.co.in [e-ijep.co.in]

- 16. Dihydroxyacetone production from glycerol using Gluconobacter oxydans: Study of medium composition and operational conditions in shaken flasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Dihydroxyacetone: A Comprehensive Technical Guide to its Natural Sources and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone (DHA), a simple, three-carbon ketose, is a versatile and commercially significant molecule with wide-ranging applications in the cosmetic, pharmaceutical, and food industries.[1][2] It is the primary active ingredient in sunless tanning products, where it reacts with amino acids in the stratum corneum to produce a brown color, mimicking a natural tan.[3] Beyond cosmetics, DHA serves as a valuable building block for the synthesis of various fine chemicals and biodegradable polymers.[1] Its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[4] This guide provides a comprehensive overview of the natural origins of DHA and delves into the primary methodologies for its synthesis, including biotechnological and chemical routes. It presents quantitative data, detailed experimental protocols, and visual workflows to support research and development in this field.

Natural Sources of Dihydroxyacetone

DHA can be derived from various plant and microbial sources. It is often obtained from sugar beets and sugar cane.[4][5] The most prominent and commercially viable natural production method is through the fermentation of glycerin, a byproduct of biodiesel production.[4][6] Certain microorganisms, particularly acetic acid bacteria such as Acetobacter aceti and Gluconobacter oxydans, are known to utilize glycerol (B35011) as a carbon source to produce dihydroxyacetone through ketogenesis.[4][7]

Biotechnological Synthesis of Dihydroxyacetone

The microbial fermentation of glycerol is the predominant industrial method for DHA production due to its mild reaction conditions, high specificity, and efficient substrate utilization.[8] Gluconobacter oxydans is the most widely used microorganism for this purpose.[1][9]

Metabolic Pathway in Gluconobacter oxydans

Gluconobacter oxydans possesses a powerful dehydrogenase system. The conversion of glycerol to DHA is primarily catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase (GLDH).[8] This enzyme is located in the periplasmic space, which facilitates the process by reducing the energy required for transporting substrates and products across the cell membrane.[2] The oxidation of the secondary hydroxyl group of glycerol yields DHA.

Caption: Oxidation of Glycerol to DHA by G. oxydans.

Fermentation Process and Optimization

The production of DHA via fermentation is typically carried out in a bioreactor. However, the process is often limited by substrate (glycerol) and product (DHA) inhibition, as well as oxygen limitation.[9][10] To overcome these challenges, a fed-batch fermentation strategy is commonly employed, which has been shown to yield better results than batch fermentation.[9]

Table 1: Quantitative Data for DHA Production by Gluconobacter oxydans

| Strain | Fermentation Mode | Initial Glycerol (g/L) | Final DHA (g/L) | Conversion Rate (%) | Reference |

| G. oxydans NBRC 14819T | Batch | 100 | 71.8 | - | [6] |

| G. oxydans NBRC 14819T | Batch (raw glycerol) | - | 105.1 | - | [6] |

| G. oxydans ZJB09112 | Fed-batch | 2.5 (initial) | 161.9 ± 5.9 | 88.7 ± 3.2 | [11] |

| G. oxydans WSH-003 (engineered) | Fed-batch | 100 | 198.81 | 82.84 | [1][8] |

| G. oxydans LMG 1385 | Fed-batch (crude glycerol) | 70 | 175.8 | 94.3 | [12] |

Experimental Protocol: Fed-Batch Fermentation of Glycerol to DHA using G. oxydans

This protocol is a generalized procedure based on established methods for DHA production using G. oxydans.[13]

-

Pre-culture Preparation:

-

Inoculate a suitable seed medium with a pure culture of Gluconobacter oxydans.

-

Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at an optimal temperature of 28-30°C until a sufficient cell density is reached.[13]

-

-

Fermenter Setup and Inoculation:

-

Fed-Batch Fermentation:

-

Maintain the temperature and pH (around 5.0) at their optimal levels using automated control systems.[12][13]

-

Ensure adequate aeration and agitation to maintain a high dissolved oxygen level.[13]

-

Implement a feeding strategy for glycerol. The feeding can be based on the dissolved oxygen tension of the culture medium.[12]

-

-

Monitoring and Analysis:

-

Periodically take samples to measure cell density, glycerol concentration, and DHA concentration using techniques like HPLC.[6]

-

Metabolic Engineering for Enhanced DHA Production

Metabolic engineering strategies have been employed to improve DHA yields. In one study, knocking out 16 dehydrogenase genes unrelated to DHA synthesis in G. oxydans WSH-003 resulted in a strain that produced 89.49 g/L of DHA, a 42.27% increase compared to the wild-type.[1]

Another approach involves engineering Escherichia coli for DHA production from glucose. This was achieved by:

-

Deleting the triose phosphate isomerase (tpiA) gene to accumulate dihydroxyacetone phosphate (DHAP).

-

Expressing the DHAP dephosphorylase (cghdpA) gene from Corynebacterium glutamicum to convert DHAP to DHA.

-

Deleting the methylglyoxal (B44143) synthase (mgsA) gene to conserve DHAP for DHA production.

-

Knocking out the glycerol dehydrogenase (gldA) gene to prevent the conversion of DHA to glycerol.

This engineered E. coli strain produced 6.60 g/L of DHA at 87% of the maximum theoretical yield.[14]

Caption: Engineered E. coli pathway for DHA production.

Chemical Synthesis of Dihydroxyacetone

Several chemical routes have been developed for the synthesis of DHA, offering alternatives to biotechnological methods.

Catalytic Oxidation of Glycerol

The direct, selective oxidation of the secondary hydroxyl group of glycerol is a promising route to DHA.[15] Heterogeneous catalysts, particularly bimetallic systems, have shown good performance.

Table 2: Quantitative Data for Chemical Synthesis of DHA

| Method | Catalyst | Substrate | Yield (%) | Reference |

| Catalytic Oxidation | Pt-Bi/C | Glycerol | - | [15] |

| Hydrolysis | - | 1,3-dichloro-2-acetone | 54.3-85.3 | [16] |

| Isomerization | Hydroxyapatite (B223615) | Glyceraldehyde | - | [17] |

| Oxidation | "Cu(II)-AlO(OH)" / TEMPO | Glycerol | 95 | [18] |

Experimental Protocol: Catalytic Oxidation of Glycerol using Pt-Bi/C Catalyst

This protocol is based on the methodology described for Pt-Bi/C catalysts.[13][15]

-

Catalyst Preparation (Sequential Impregnation):

-

Prepare an aqueous solution of a platinum precursor (e.g., H₂PtCl₆).

-

Add activated carbon support to the solution and stir to ensure even impregnation.[15]

-

Introduce an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O) to the slurry.[15]

-

Reduce the metal precursors to their metallic states using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[13][15]

-

Wash the catalyst thoroughly with deionized water and dry it.[15]

-

-

Oxidation Reaction:

Other Chemical Synthesis Routes

-

From Glyceraldehyde: DHA can be synthesized by the isomerization of glyceraldehyde using hydroxyapatite as a catalyst. The reaction is typically carried out in water at 80°C for 1 hour.[17][19]

-

From Dichloroacetone: A method involving the hydrolysis of 1,3-dichloro-2-acetone in an aqueous medium with a base has been reported.[16][20]

-

From Formaldehyde (B43269): A heterogeneous, base-free formaldehyde condensation to DHA has been developed using a reactor based on a Soxhlet extractor.[21]

Caption: Chemical synthesis routes to DHA.

Enzymatic Synthesis of Dihydroxyacetone

Enzymatic methods offer a high degree of specificity for DHA synthesis.

Dihydroxyacetone Phosphate (DHAP) Synthesis

DHAP is a precursor to DHA and a valuable synthon itself. Enzymatic routes for DHAP synthesis include:

-

Phosphorylation of DHA using a glycerol kinase.[22]

-

Oxidation of glycerol 3-phosphate catalyzed by glycerol phosphate oxidase.[23]

-

A chemo-enzymatic synthesis starting from glycerol.[22]

A method for producing DHAP involves treating DHA with a bacterial acid phosphatase in the presence of pyrophosphate.[24]

Direct Enzymatic Synthesis of DHA

Immobilized E. coli cells expressing recombinant glycerol dehydrogenase have been used for the synthesis of DHA. After 12 hours, approximately 7.5 mM of DHA was produced, which was a two-fold improvement compared to free cells.[25]

Purification of Dihydroxyacetone

After synthesis, DHA needs to be purified from the reaction or fermentation mixture.

General Purification Workflow

Caption: General workflow for DHA purification.

Experimental Protocol: Purification of DHA from Fermentation Broth

This protocol is based on a method for extracting DHA from fermentation broth.[26]

-

Pre-treatment:

-

Add a flocculant (e.g., chitosan) to the fermentation broth to remove cells and proteins.

-

Decolorize the broth by adding activated charcoal.[26]

-

-

Concentration:

-

Condense the pre-treated broth by vacuum evaporation to a water content of 10-20%.[26]

-

-

Precipitation:

-

Add alcohol (e.g., ethanol) to the concentrate (volume ratio of 3:1 alcohol to concentrate) to precipitate salt ions and proteins.[26]

-

-

Evaporation and Crystallization:

-

Separate the liquid phase and evaporate it under vacuum.

-

Crystallize the DHA from an alcohol solution (alcohol concentration ≥ 90%) at 5°C.[26]

-

-

Isolation and Analysis:

Dihydroxyacetone is a valuable bio-based synthon with significant industrial applications. While natural sources exist, large-scale production relies on synthesis from glycerol. Biotechnological synthesis using Gluconobacter oxydans is the dominant industrial method, with ongoing research in metabolic engineering and process optimization to enhance yields. Chemical synthesis routes, particularly catalytic oxidation of glycerol, offer promising alternatives. The choice of synthesis method depends on factors such as desired purity, scale of production, and economic considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of dihydroxyacetone.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. opendermatologyjournal.com [opendermatologyjournal.com]

- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 5. truenatural.com [truenatural.com]

- 6. jseb.jp [jseb.jp]

- 7. Dihydroxyacetone [chemeurope.com]

- 8. Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmb.or.kr [jmb.or.kr]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Dihydroxyacetone production in an engineered Escherichia coli through expression of Corynebacterium glutamicum dihydroxyacetone phosphate dephosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]

- 17. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US3280191A - Method for preparing dihydroxyacetone - Google Patents [patents.google.com]

- 21. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. EP1896598B1 - Enzymatic method for producing dihydroxyacetone phosphate - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Dihydroxyacetone in Solution: An In-depth Guide to the Monomer-Dimer Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydroxyacetone (DHA), the simplest ketotriose, is a compound of significant interest in cosmetics, pharmaceuticals, and as a bio-based synthetic building block. Its utility is intrinsically linked to its chemical behavior in solution, which is dominated by a dynamic equilibrium between its monomeric and dimeric forms. Understanding and controlling this equilibrium is paramount for formulation stability, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the DHA monomer-dimer equilibrium, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the core chemical pathways.

Introduction to Dihydroxyacetone (DHA)

Dihydroxyacetone (C₃H₆O₃), also known as glycerone, is a white, hygroscopic crystalline powder. In its solid state, DHA predominantly exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1][2] Upon dissolution, particularly in aqueous media, the dimer slowly dissociates to yield the active monomeric form, 1,3-dihydroxy-2-propanone.[1] This monomer is the reactive species responsible for the well-known skin-browning effect in sunless tanning products, which occurs via the Maillard reaction with amino acids in the stratum corneum.[1][3] The slow kinetics of this dissociation, often requiring hours to reach equilibrium, is a critical factor in both manufacturing processes and experimental design.[4]

The Monomer-Dimer Equilibrium

The central equilibrium in DHA chemistry involves the reversible conversion between the stable crystalline dimer and the reactive monomer. In aqueous solution, the monomer itself exists in a rapid equilibrium with its hydrated (gem-diol) form.[1]

The overall process can be visualized as follows:

Caption: Dihydroxyacetone equilibrium between the solid dimer and its solution-state forms.

The position of this equilibrium is highly sensitive to several factors, including concentration, solvent, temperature, and pH.

Quantitative Analysis of the Equilibrium

The equilibrium between the monomer and dimer forms is concentration-dependent. High concentrations favor the dimer, while dilute solutions favor the monomer.[4][5] This relationship is crucial for preparing solutions for experimental or formulation purposes where the monomer is the desired active species.

Table 1: Influence of Concentration and Time on DHA Equilibrium in Aqueous Solution

| Parameter | Condition | Observation | Reference(s) |

| Equilibrium State | Aqueous Solution at Room Temp. | After 12-48 hours, monomeric forms (keto + hydrate) constitute >94% of total DHA. | [1] |

| Concentration | Serial Dilution at Room Temp. | Dimeric forms are preferred at high millimolar (e.g., >27 mM) concentrations. | [4] |

| Concentration | Serial Dilution at Room Temp. | Monomeric forms dominate at low millimolar (e.g., 3 mM) concentrations. | [5] |

| Hydration | Aqueous Solution | The equilibrium ratio of the keto form to the hydrated monomer is approximately 4:1. | [1][6] |

Factors Influencing Equilibrium and Stability

The stability of DHA in solution is a critical parameter for any application, as degradation leads to discoloration (yellowing/browning) and loss of activity.[1]

-

pH: DHA stability is greatest in acidic conditions, with an optimal pH range of 2.0 to 4.0.[1][3] In solutions with a pH above 6, degradation accelerates significantly.[1]

-

Temperature: Elevated temperatures dramatically increase the rate of DHA degradation.[7] For formulations, it is recommended to incorporate DHA during the cool-down phase of production, at temperatures below 35-40°C.[1]

-

Solvent: In aqueous solutions, the dimer readily dissociates. In aprotic organic solvents like DMSO, the dissociation is much slower, and the equilibrium can be studied with less interference from hydration.[8][9]

-

Other Materials: Contaminants such as α-hydroxy acids, inorganic UV filters (e.g., titanium dioxide, zinc oxide), and compounds with primary or secondary amine groups can induce degradation.[1][3]

The major factors influencing the equilibrium position are summarized below.

Caption: Factors influencing the dihydroxyacetone monomer-dimer equilibrium.

Experimental Protocols for Analysis

Accurate characterization of the DHA monomer-dimer equilibrium requires robust analytical methods capable of distinguishing and quantifying the different species in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

This method allows for the direct observation and relative quantification of DHA's monomeric and dimeric forms in solution.

Objective: To determine the relative concentrations of DHA monomer (keto and hydrated forms) and dimer.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

-

Dihydroxyacetone, solid

-

Deuterium oxide (D₂O)

-

Deionized water (H₂O)

Procedure:

-

Sample Preparation: Prepare a stock solution by dissolving a precisely weighed amount of solid DHA in a 9:1 H₂O/D₂O solvent mixture to the desired concentration (e.g., ranging from 3 mM to 400 mM to study concentration effects).[1][4] The D₂O provides the lock signal for the spectrometer.

-

Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., room temperature). Monitor the sample at various time points (e.g., 0, 1, 4, 12, 24 hours) to observe the kinetics of dimer dissociation.[5]

-

Data Acquisition:

-

Acquire ¹H NMR spectra at each time point.

-

Use a water suppression pulse sequence (e.g., presaturation) to attenuate the large residual H₂O signal.[1]

-

-

Data Analysis:

-

Reference the spectra. The water signal can be set to ~4.7 ppm.[10]

-

Identify the characteristic signals:

-

Integrate the peak areas corresponding to the monomer and dimer species. The relative percentage of each form can be calculated from the ratio of their respective integration values.

-

This method is suitable for the routine quantification of total DHA in solutions and for stability studies.

Objective: To quantify the concentration of DHA in a solution.

Instrumentation:

-

HPLC system with a Refractive Index (RI) or UV detector.

Column:

-

Amine-based column (e.g., Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm particle size)).[1]

Procedure:

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). Filter and degas the mobile phase before use.[1]

-

Standard Preparation:

-

Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]

-

HPLC Analysis:

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the DHA standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to calculate the DHA concentration in the unknown samples based on their measured peak areas.[7]

-

Experimental Workflow Visualization:

Caption: General experimental workflow for the analysis of DHA equilibrium by NMR.

Conclusion and Implications for Drug Development

A thorough understanding of the dihydroxyacetone monomer-dimer equilibrium is essential for its effective use in research and commercial applications. The slow conversion from the commercially supplied dimer to the active monomer means that solutions must be prepared well in advance of use or their time-dependent reactivity must be accounted for.[4] For drug development professionals, the high reactivity of the DHA monomer necessitates careful formulation to avoid degradation and interaction with other excipients, particularly those containing amine functionalities.[1] By controlling factors such as concentration, pH, and temperature, and by employing robust analytical methods like NMR and HPLC, researchers can ensure the stability, efficacy, and consistency of DHA-containing systems.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. mcbiotec.com [mcbiotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1,3-Dihydroxyacetone dimer (EVT-3158880) | 89727-88-8 [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 10. Monitoring of the Biotechnological Production of Dihydroxyacetone Using a Low‐Field 1H NMR Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of glycerone

An In-depth Technical Guide on the Physical and Chemical Properties of Glycerone (Dihydroxyacetone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerone, more commonly known as dihydroxyacetone (DHA), is the simplest ketose, a three-carbon sugar with the chemical formula C₃H₆O₃.[1] It is a white, hygroscopic crystalline powder with a characteristic sweet, cooling taste.[1] While it serves as an intermediate in carbohydrate metabolism in plants and animals, its primary commercial application is as the active ingredient in sunless tanning products.[1][2] Its skin-browning effect is due to the Maillard reaction with amino acids in the skin's stratum corneum.[3] DHA is also a versatile building block in organic synthesis and a subject of interest in metabolic research.[4] This guide provides a comprehensive overview of its physical and chemical properties, metabolic significance, and relevant experimental protocols.

Physical and Chemical Properties

The are summarized in the tables below. It is important to note that in its solid state, DHA predominantly exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[2] When dissolved in water, the dimer slowly converts to the active monomeric form.[2]

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1,3-Dihydroxypropan-2-one | [2] |

| Other Names | Glycerone, Dihydroxyacetone (DHA) | [2] |

| CAS Number | 96-26-4 | [2] |

| Chemical Formula | C₃H₆O₃ | [2] |

| Molar Mass | 90.078 g·mol⁻¹ | [2] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Odor | Characteristic odor | [6] |

| Taste | Sweet, cooling taste | [6] |

| Melting Point | 89 to 91 °C (Dimer) | [2][7] |

| Boiling Point | 213.7 °C | [7][8] |

| Vapor Pressure | 0.02 mmHg | [6] |

| pKa | 12.45 ± 0.10 (Predicted) | [4] |

| logP (octanol/water) | -1.95 | [6] |

Solubility

| Solvent | Solubility | Source |

| Water | 9.3 x 10⁵ mg/L at 25°C; Soluble | [6][7] |

| Ethanol | Soluble | |

| Diethyl Ether | Very soluble (monomer) | [6] |

| Acetone | Very soluble (monomer) | [6] |

| Toluene | Soluble | |

| DMSO | >112.4 mg/mL | [4] |

Isomerism and Stability

The chemical behavior of DHA is significantly influenced by the equilibrium between its monomeric and dimeric forms.[1] This equilibrium is dynamic and solution-dependent.[9]

Equilibrium between DHA dimer and monomer forms.

DHA's stability is highly dependent on pH and temperature.[1] It is most stable in aqueous solutions at a pH between 4 and 6.[2] In more basic solutions, it degrades into brown products.[2] Elevated temperatures also accelerate its degradation.[10] To enhance stability in formulations, it is crucial to avoid metal oxides, phosphates, amine-containing compounds, and alpha/beta hydroxy acids.[11][12]

Chemical Reactivity and Degradation

The primary chemical reaction of interest for DHA is the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, or proteins.[3] This reaction is responsible for the sunless tanning effect on the skin, where DHA reacts with the keratin (B1170402) in the stratum corneum to form brown pigments called melanoidins.[3]

However, DHA can also undergo several degradation reactions:

-

Isomerization: It can isomerize to form glyceraldehyde.[11]

-

Dehydration: DHA can dehydrate to produce the cytotoxic compound methylglyoxal.[11][13]

-

Fragmentation: Further decomposition can lead to the formation of smaller molecules like glycolic acid.[11]

Major chemical stability and degradation pathways of DHA.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of glycerone.

| Spectrum Type | Solvent | Frequency | Chemical Shifts (ppm) | Source |

| ¹H NMR | Water (H₂O) | 600 MHz | 4.41 | [6] |

| ¹H NMR | D₂O | - | 4.40 | [6] |

| ¹³C NMR | D₂O | - | 214.81, 67.56 | [6] |

| ¹H-¹³C HSQC | Water (H₂O) | 600 MHz | 4.41 (¹H), 67.49 (¹³C) | [6] |

Biochemical Role and Metabolic Pathway

In biochemistry, the phosphorylated form of glycerone, dihydroxyacetone phosphate (B84403) (DHAP), is a key intermediate in glycolysis.[2][14] Glycerone can enter the glycolytic pathway after being phosphorylated to DHAP by the enzyme triose kinase.[15] DHAP is then isomerized to glyceraldehyde 3-phosphate by triosephosphate isomerase, which then proceeds through the remainder of the glycolytic pathway.[15][16][17]

Entry of Dihydroxyacetone into the Glycolytic Pathway.

Experimental Protocols

Accurate quantification of glycerone is essential for quality control and research. Below are methodologies for common analytical techniques.

Protocol 1: Quantification of Dihydroxyacetone by HPLC

This method is suitable for quantifying DHA in various matrices, including fermentation broths and cosmetic formulations.[15][18]

-

Objective: To determine the concentration of DHA in a sample using High-Performance Liquid Chromatography (HPLC).

-

Materials and Reagents:

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water in a 90:10 (v/v) ratio.[15][18] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of DHA by accurately weighing the standard and dissolving it in the mobile phase.[15] Perform serial dilutions to create a series of calibration standards (e.g., 2.00–12.00 mg/mL).[18]

-

Sample Preparation:

-

Liquid Samples (e.g., Fermentation Broth): Centrifuge the sample to remove cells and particulate matter.[15] Dilute the supernatant with the mobile phase to bring the expected DHA concentration within the calibration range.

-

Semi-solid Samples (e.g., Creams): Perform a solvent extraction to isolate the DHA. Homogenize a known weight of the sample with the mobile phase, centrifuge, and filter the supernatant.[19]

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the prepared samples and determine their DHA concentration from the calibration curve.

-

Protocol 2: Spectrophotometric Assay for Dihydroxyacetone

This colorimetric assay is a simple and cost-effective method for DHA determination.[19]

-

Objective: To quantify DHA based on its colorimetric reaction with diphenylamine (B1679370).

-

Principle: In the presence of a strong acid and heat, DHA reacts with an acidic solution of diphenylamine to form a blue-colored complex. The absorbance of this complex is proportional to the DHA concentration.[19]

-

Materials and Reagents:

-

Dihydroxyacetone (DHA), analytical standard

-

Diphenylamine

-

Glacial Acetic Acid

-

Sulfuric Acid (98%)

-

Spectrophotometer

-

-

Methodology:

-

Chromogenic Reagent Preparation: Dissolve 0.6 g of diphenylamine in 54 mL of glacial acetic acid.[19] Carefully add 0.6 mL of concentrated sulfuric acid.[19] Prepare this reagent fresh in a fume hood.

-

Standard Solution Preparation: Prepare a stock solution of DHA (e.g., 3.00 mg/mL) in distilled water.[19] Create a series of standards by diluting the stock solution.

-

Assay Procedure:

-

Pipette a specific volume (e.g., 1 mL) of each standard and sample into separate glass test tubes.

-

Add the chromogenic reagent (e.g., 2 mL) to each tube and mix thoroughly.

-

Heat the tubes in a boiling water bath for a specified time (e.g., 30 minutes) to allow for color development.

-

Cool the tubes to room temperature.

-

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 635 nm) against a reagent blank.

-

Analysis: Construct a calibration curve from the standards and determine the concentration of DHA in the samples.

-

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of DHA, particularly for stability and isomer studies.

General experimental workflow for DHA analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

- 4. 1,3-Dihydroxyacetone CAS#: 96-26-4 [m.chemicalbook.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. Page loading... [guidechem.com]

- 9. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcbiotec.com [mcbiotec.com]

- 11. benchchem.com [benchchem.com]

- 12. ulprospector.com [ulprospector.com]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Dihydroxyacetone_phosphate [bionity.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Core Principles of the Dihydroxyacetone Maillard Reaction

An In-depth Technical Guide to the Maillard Reaction with Dihydroxyacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction involving dihydroxyacetone (DHA). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's kinetics, experimental methodologies, and cellular implications.

The Maillard reaction is a non-enzymatic browning reaction that occurs between a carbonyl group of a reducing sugar and a nucleophilic amino group of an amino acid, peptide, or protein. Dihydroxyacetone (DHA), a simple triose, serves as a potent precursor in this reaction. The initial step involves the condensation of the carbonyl group of DHA with a free amino group to form an unstable Schiff base. This is followed by rearrangement to a more stable ketoamine, known as a Heyns product. Subsequent complex stages of dehydration, fragmentation, and polymerization lead to the formation of brown-colored polymers known as melanoidins.[1] This reaction is fundamental to various applications, from the browning of food to the active principle of sunless tanning products, where DHA reacts with amino acids in the stratum corneum of the skin.[1][2]

Beyond color formation, the Maillard reaction with DHA is also a significant pathway for the formation of Advanced Glycation End Products (AGEs). These heterogeneous compounds can accumulate in tissues and have been implicated in various physiological and pathophysiological processes, making their study crucial in the context of drug development and skin biology.

Quantitative Analysis of Reaction Kinetics

The kinetics of the Maillard reaction with dihydroxyacetone are influenced by several factors, including the type of amino acid, pH, temperature, reaction time, and the molar ratio of reactants. Understanding these parameters is critical for controlling the reaction's outcomes.

Influence of Reaction Parameters on Browning Intensity

The browning intensity of the DHA-amino acid reaction is commonly quantified by measuring the absorbance of the reaction mixture at 450 nm. The following tables summarize the impact of different experimental conditions on the browning intensity.

Table 1: Effect of Amino Acid Type, Molar Ratio, and Reaction Time on Browning Intensity (Absorbance at 450 nm) [2]

| Amino Acid | Molar Ratio (DHA:Amino Acid) | Reaction Time (hours) | Browning Intensity (A450) |

| Arginine | 3 | 72 | 0.18 |

| Histidine | 3 | 72 | 1.51 |

| Lysine | 3 | 72 | 1.16 |

Conditions: pH 5.0, Temperature 36 °C

Table 2: Effect of pH on Browning Intensity (Absorbance at 450 nm) [2]